molecular formula C7H14N2O2 B13508363 Methyl 1,4-diazepane-5-carboxylate CAS No. 1219532-47-4

Methyl 1,4-diazepane-5-carboxylate

Cat. No.: B13508363
CAS No.: 1219532-47-4
M. Wt: 158.20 g/mol
InChI Key: BLGPQZRRFZVLJG-UHFFFAOYSA-N
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Description

Methyl 1,4-diazepane-5-carboxylate is a chemical compound belonging to the class of diazepanes, which are seven-membered heterocyclic compounds containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 1,4-diazepane-5-carboxylate typically involves the cyclization of appropriate precursors. One common method is the intramolecular Fukuyama–Mitsunobu cyclization of a N-nosyl diamino alcohol starting from commercially available (S)- or ®-2-aminopropan-1-ol . Another method involves the use of triphenylphosphine and diisopropyl azodicarboxylate in the presence of a solvent .

Industrial Production Methods: Industrial production of 1,4-diazepane derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. For example, the production of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate involves the use of triethylamine in acetonitrile .

Chemical Reactions Analysis

Types of Reactions: Methyl 1,4-diazepane-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and nucleophiles are used under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of methyl 1,4-diazepane-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may act on enzymes or receptors in biological systems, leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: Methyl 1,4-diazepane-5-carboxylate is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its methyl ester group, for example, can influence its reactivity and solubility, making it suitable for various applications .

Properties

CAS No.

1219532-47-4

Molecular Formula

C7H14N2O2

Molecular Weight

158.20 g/mol

IUPAC Name

methyl 1,4-diazepane-5-carboxylate

InChI

InChI=1S/C7H14N2O2/c1-11-7(10)6-2-3-8-4-5-9-6/h6,8-9H,2-5H2,1H3

InChI Key

BLGPQZRRFZVLJG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCNCCN1

Origin of Product

United States

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